REACTION_CXSMILES
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[C:1]([C:4]1[CH:11]=[CH:10][C:7]([C:8]#[N:9])=[CH:6][CH:5]=1)(=[O:3])[CH3:2].CO[CH:14](OC)[N:15]([CH3:17])[CH3:16]>>[C:8]([C:7]1[CH:10]=[CH:11][C:4]([C:1](=[O:3])[CH:2]=[CH:14][N:15]([CH3:17])[CH3:16])=[CH:5][CH:6]=1)#[N:9]
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Name
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|
Quantity
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51.84 g
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Type
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reactant
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Smiles
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C(C)(=O)C1=CC=C(C#N)C=C1
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Name
|
|
Quantity
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142 mL
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Type
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reactant
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Smiles
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COC(N(C)C)OC
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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to reflux for 1.5 h
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Duration
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1.5 h
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Type
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FILTRATION
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Details
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the resultant crystalline mass collected by filtration
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Type
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WASH
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Details
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washed with diethyl ether (4×100 ml)
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Name
|
|
Type
|
product
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Smiles
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C(#N)C1=CC=C(C=C1)C(C=CN(C)C)=O
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44.56 g | |
YIELD: CALCULATEDPERCENTYIELD | 62.3% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |